molecular formula C6H12O2 B089800 3-Methylvaleric acid CAS No. 105-43-1

3-Methylvaleric acid

Cat. No. B089800
CAS RN: 105-43-1
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-UHFFFAOYSA-N
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Description

3-Methylvaleric acid, also known as 3-Methylpentanoic acid , is an organic compound with the molecular formula C6H12O2 . It is a flavouring ingredient and has a molecular weight of 116.16 .


Molecular Structure Analysis

The linear formula of 3-Methylvaleric acid is CH3CH2CH(CH3)CH2CO2H . The structure consists of a pentanoic acid chain with a methyl group attached to the third carbon atom .


Physical And Chemical Properties Analysis

3-Methylvaleric acid is a liquid at room temperature . It has a refractive index of 1.416 , a boiling point of 196-198 °C , and a density of 0.93 g/mL at 25 °C .

Scientific Research Applications

  • Metabolic Studies : The metabolism of branched chain fatty acids like 3-methylvaleric acid has been a subject of study. Stokke (1969) discussed the degradation of 3,6-dimethyloctanoic acid in guinea-pig kidney slices, which involves an α-oxidation to 2,5-dimethylheptanoic acid, followed by a β-oxidation to 3-methylvaleric acid (O. Stokke, 1969).

  • Microbial Degradation : Lau, Gibson, and Fall (1980) studied the biodegradability of 3-methylvaleric acid by various bacteria, finding that most bacteria tested could not assimilate 3-MVA, but some strains showed unique metabolic strategies for its degradation (E. Lau, K. Gibson, R. Fall, 1980).

  • Synthesis of Bioactive Compounds : Schmidt, Kroner, and Griesser (1989) demonstrated the synthesis of protected alloisoleucine and isostatine derivatives from 2-Acetoxy-3-methylvaleric acid, illustrating its utility in creating bioactive molecules (U. Schmidt, M. Kroner, H. Griesser, 1989).

  • Medical Research : Dygos et al. (1977) explored the hypolipidemic activity of 5-aryl-3-methylvaleric acid derivatives, finding some to be potent agents for lowering serum cholesterol and triglyceride levels (J. H. Dygos, C. Jett, L. Chinn, J. Miller, 1977).

  • Insecticidal Applications : Liu, Zhou, and Liu (2013) identified 3-methylvaleric acid as an active insecticidal constituent in the essential oil of Valeriana jatamansi roots, effective against booklice (Xin Chao Liu, Ligang Zhou, Z. Liu, 2013).

  • Metabolite Analysis in Diseases : Mamer and Reimer (1992) analyzed the role of 3-methylvaleric acid and its metabolites in maple syrup urine disease (MSUD) patients, providing insights into amino acid metabolism disorders (O. Mamer, M. L. Reimer, 1992).

Safety and Hazards

3-Methylvaleric acid is considered hazardous. It is classified as flammable, can cause skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861716
Record name Pentanoic acid, 3-methyl-
Source EPA DSSTox
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sour, herbaceous, slightly green odour
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 to 198.00 °C. @ 760.00 mm Hg
Record name 3-Methylpentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033774
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.925-0.931 (20°/20°)
Record name 3-Methylpentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylvaleric acid

CAS RN

105-43-1
Record name 3-Methylpentanoic acid
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Record name 3-Methylvaleric acid
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Record name Pentanoic acid, 3-methyl-
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Record name Pentanoic acid, 3-methyl-
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Record name 3-methylvaleric acid
Source European Chemicals Agency (ECHA)
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Record name 3-METHYLPENTANOIC ACID
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Record name 3-Methylpentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-methylpentanoic acid?

A1: The molecular formula of 3-methylpentanoic acid is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: What are the key aroma characteristics of 3-methylpentanoic acid?

A2: 3-Methylpentanoic acid possesses a distinct aroma profile, often described as pungent and cheesy. Studies have shown that the position of the methyl group in methylvaleric acid isomers significantly influences aroma intensity. [] For instance, 4-methylvaleric acid exhibits the strongest aroma, followed by 3-methylpentanoic acid, and lastly, 2-methylvaleric acid. []

Q3: How does the aroma of 3-methylpentanoic acid contribute to the flavor of tobacco?

A3: 3-Methylpentanoic acid is a key aroma component found in Oriental and burley tobaccos. [, ] Its presence, along with isovaleric acid, contributes to the unique aroma profile of these tobacco types. [] Interestingly, 3-methylvaleric acid is absent in Virginia tobaccos, making it a potential chemical marker for distinguishing between these tobacco varieties. []

Q4: How does 3-methylpentanoic acid impact insects?

A4: Research indicates that 3-methylpentanoic acid possesses both contact and fumigant toxicity against booklice (Liposcelis bostrychophila). [] In contact toxicity studies, 3-methylpentanoic acid demonstrated an LC50 value of 210.69 μg/cm2. [] Furthermore, its fumigant toxicity, with an LC50 of 5.53 mg/L, highlights its potential as a natural fumigant for controlling stored grain insects. []

Q5: Does 3-methylpentanoic acid show nematicidal activity?

A5: Yes, studies on the essential oil of Valeriana amurensis roots, which contains 3-methylpentanoic acid as a major component (7.3%), have shown nematicidal activity against cereal cyst nematodes (Heterodera avenae). [] While the essential oil itself had an LC50 of 311.6 μg/mL, isolated 3-methylpentanoic acid showed an LC50 of 683.8 μg/mL against H. avenae. []

Q6: What role does 3-methylpentanoic acid play in the biosynthesis of sucrose esters in tobacco plants?

A6: Research suggests that 3-methylpentanoic acid, along with other branched-chain fatty acids like 2- and 3-methylbutyric acid, are incorporated as acyl moieties in sucrose esters found in the trichome secretions of tobacco plants. [, ] These sucrose esters, particularly 6-O-acetyl-2,3,4-tri-O-acyl-α-D-glucopyranosyl-β-D-fructofuranosides, contribute significantly to the surface chemistry of the plant. [] Isotopic labeling studies indicate that the 3-methylvaleryl group in these esters originates from the threonine pathway of branched-chain amino acid metabolism. []

Q7: Can 3-methylpentanoic acid be incorporated into larger molecules with biological activity?

A7: Yes, 3-methylpentanoic acid is a building block for various natural products. For example, it is a component of bursaphelocides A and B, two novel nematicidal cyclodepsipeptides isolated from the fungus Mycelia sterilia. [, ] In these compounds, 3-methylpentanoic acid exists as 2-hydroxy-3-methylpentanoic acid. [, ] This highlights the potential of 3-methylpentanoic acid and its derivatives as starting materials for developing new bioactive compounds.

Q8: What are the implications of 3-methylpentanoic acid in human health?

A8: While 3-methylpentanoic acid itself doesn't have a direct therapeutic role, its presence in urine can serve as a functional biomarker for B-group vitamin status. [] Elevated levels of branched-chain 2-oxo acids, including 3-methylpentanoic acid's corresponding 2-oxo acid (2-oxo-3-methylpentanoic acid), indicate potential deficiencies in B-group vitamins, essential for branched-chain amino acid catabolism. []

Q9: Can 3-methylpentanoic acid be synthesized chemically?

A9: Yes, 3-methylpentanoic acid can be chemically synthesized. One method involves the alkylation and subsequent decarboxylation of ethyl sec-butylmalonate. [] This approach provides a controlled route to obtain the desired compound.

Q10: Are there any alternative synthetic routes to 3-methylpentanoic acid derivatives?

A10: Yes, modified synthetic strategies can yield specific 3-methylpentanoic acid derivatives. For instance, starting with ethyl cyanoacetate and employing a series of reactions like alkylation, condensation, hydrolysis, and Grignard reaction leads to the formation of 3-benzyl-3-methylpentanoic acid. [] This demonstrates the versatility in synthesizing tailored 3-methylpentanoic acid analogs.

Q11: How is 3-methylpentanoic acid used in material science?

A11: 3-methylpentanoic acid serves as a chiral building block for synthesizing side-chain ferroelectric liquid crystalline polymers. [] The incorporation of (2S, 3S)-2-chloro-3-methylpentanoate into polymer structures influences their phase behavior, thermal stability, and optical properties. [] This highlights its potential in developing advanced materials with tailored properties.

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